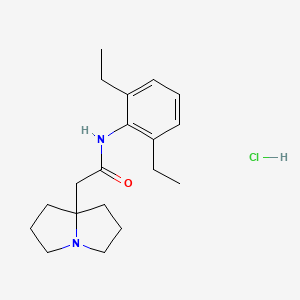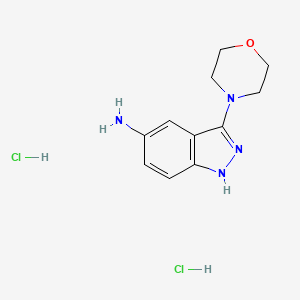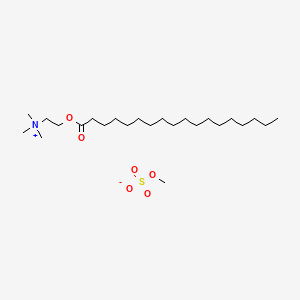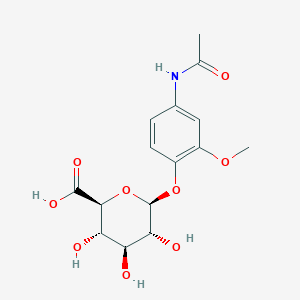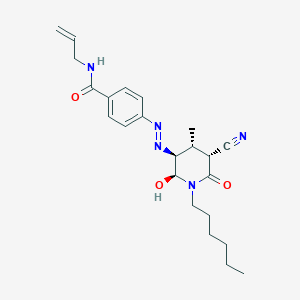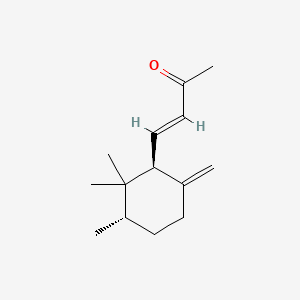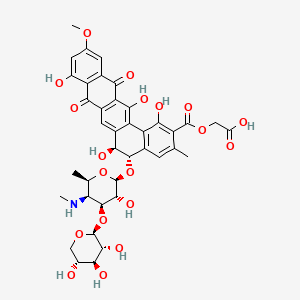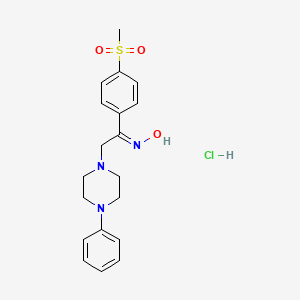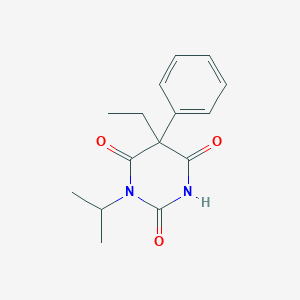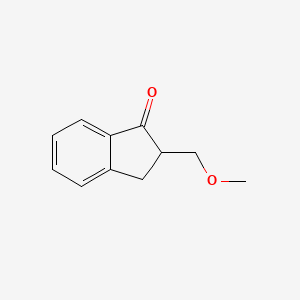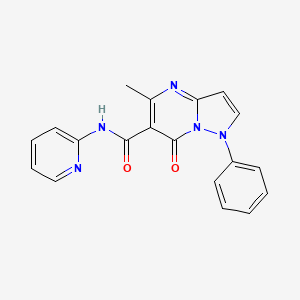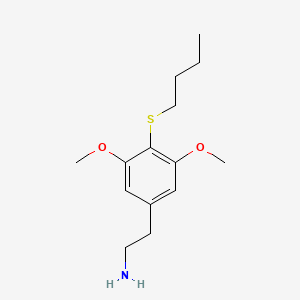
Thiobuscaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiobuscaline, or 3,5-dimethoxy-4-butylthiophenethylamine, is a lesser-known psychedelic drug. It is an analog of buscaline and was first synthesized by Alexander Shulgin. This compound is known for its entheogenic properties, causing a threshold effect. The compound has a chemical formula of C14H23NO2S and a molar mass of 269.40 g·mol−1 .
Preparation Methods
Thiobuscaline can be synthesized through various methods involving thiophene derivatives. One common synthetic route is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents
Chemical Reactions Analysis
Thiobuscaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Scientific Research Applications
Thiobuscaline has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the properties and reactions of thiophene derivatives. In biology, this compound is studied for its potential effects on the central nervous system, given its psychedelic properties. In medicine, research is ongoing to explore its potential therapeutic uses, although its entheogenic effects limit its application. Industrial applications of this compound are minimal due to its psychoactive nature .
Mechanism of Action
The mechanism of action of thiobuscaline involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, which is associated with its psychedelic effects. The molecular targets and pathways involved in its action are similar to those of other psychedelic phenethylamines, such as mescaline. detailed studies on the pharmacological properties, metabolism, and toxicity of this compound are limited .
Comparison with Similar Compounds
Thiobuscaline is similar to other psychedelic phenethylamines, such as mescaline and buscaline. it is unique due to the presence of a butylthio group at the 4-position of the phenethylamine backbone. This structural difference contributes to its distinct pharmacological profile. Other similar compounds include 2C-T-2 and 2C-T-7, which also contain sulfur atoms in their structures .
Properties
CAS No. |
90109-57-2 |
|---|---|
Molecular Formula |
C14H23NO2S |
Molecular Weight |
269.40 g/mol |
IUPAC Name |
2-(4-butylsulfanyl-3,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO2S/c1-4-5-8-18-14-12(16-2)9-11(6-7-15)10-13(14)17-3/h9-10H,4-8,15H2,1-3H3 |
InChI Key |
CPNWMHCBHUXITO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(C=C(C=C1OC)CCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



